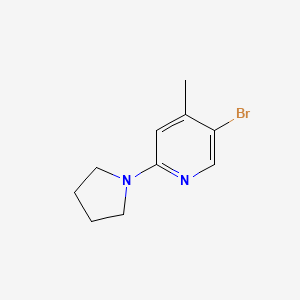

5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-4-methyl-2-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c1-8-6-10(12-7-9(8)11)13-4-2-3-5-13/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMOVVXVWDKSDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675297 | |

| Record name | 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-95-0 | |

| Record name | 5-Bromo-4-methyl-2-(1-pyrrolidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine (CAS 1187385-95-0): Synthesis, Reactivity, and Applications in Medicinal Chemistry

Section 1: Introduction & Compound Overview

5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine core substituted with a bromine atom, a methyl group, and a pyrrolidine moiety, makes it a versatile synthetic building block. The bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The pyrrolidinyl group, a common "privileged structure" in medicinal chemistry, can enhance solubility, modulate basicity, and provide specific steric and electronic properties that are beneficial for biological activity.[1][2] This guide provides an in-depth analysis of its synthesis, chemical reactivity, and strategic applications in drug discovery and development.

The strategic placement of these functional groups allows for sequential and site-selective modifications. The electron-donating nature of the amino group (pyrrolidine) and the methyl group influences the reactivity of the pyridine ring and the carbon-bromine bond, making it a nuanced substrate for synthetic transformations.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1187385-95-0 | [4] |

| Molecular Formula | C₁₀H₁₃BrN₂ | Calculated |

| Molecular Weight | 241.13 g/mol | Calculated |

| Appearance | Solid (predicted) | [5] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Calculated LogP | 2.4 (approx.) | [6] (Analog) |

| Topological Polar Surface Area | 16.1 Ų (approx.) | [7] (Analog) |

Section 2: Synthesis & Mechanistic Considerations

The synthesis of this compound is not extensively detailed in publicly available literature, indicating its status as a specialized intermediate. However, a logical and efficient synthetic route can be proposed based on established methodologies for constructing substituted pyridines, particularly through nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination reactions.

A plausible precursor is a di-halogenated picoline, such as 2,5-dibromo-4-methylpyridine or 5-bromo-2-chloro-4-methylpyridine. The differential reactivity of halogens on the pyridine ring (Cl being more susceptible to nucleophilic substitution than Br at the 2-position, and Br being more reactive in Pd-catalyzed couplings) allows for selective functionalization.[8]

Proposed Synthetic Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[9][10] This method is advantageous due to its high functional group tolerance and broad substrate scope.[11]

Reaction Scheme:

Starting Material: 2,5-Dibromo-4-methylpyridine Reagent: Pyrrolidine Catalyst System: Palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, BINAP) Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) Solvent: Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Step-by-Step Methodology:

-

Vessel Preparation: An oven-dried Schlenk flask is charged with 2,5-dibromo-4-methylpyridine (1.0 equiv.), the phosphine ligand (typically 2-10 mol%), and the base (1.5-2.5 equiv.).

-

Inert Atmosphere: The flask is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical as the Pd(0) active catalyst is oxygen-sensitive.

-

Reagent Addition: The palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%) is added under the inert atmosphere. Anhydrous, degassed toluene is then added via syringe, followed by the addition of pyrrolidine (1.1-1.5 equiv.).

-

Reaction: The mixture is heated to a temperature typically between 80-110 °C with vigorous stirring. The progress is monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Causality of Choices:

-

Catalyst/Ligand: The choice of a bulky, electron-rich phosphine ligand like XPhos or BINAP is crucial. It facilitates the key steps of the catalytic cycle: oxidative addition of the aryl bromide to the Pd(0) center and the subsequent reductive elimination to form the C-N bond, while preventing catalyst deactivation.[9][12]

-

Base: A strong base like sodium tert-butoxide is required to deprotonate the amine, forming the more nucleophilic amide in the catalytic cycle.[12]

-

Solvent & Temperature: Anhydrous, aprotic solvents are used to prevent quenching of the strong base and catalyst. Heating is necessary to overcome the activation energy for the oxidative addition step.

Caption: Proposed Buchwald-Hartwig synthesis workflow.

Section 3: Chemical Reactivity & Strategic Applications

The primary utility of this compound in drug development lies in the reactivity of its C-Br bond. This bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the construction of carbon-carbon and carbon-heteroatom bonds.[3] This enables medicinal chemists to perform "late-stage functionalization," where a common core intermediate is diversified into a library of final compounds for structure-activity relationship (SAR) studies.

Key Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming C-C bonds, pairing an organohalide with an organoboron compound.[13] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[14]

General Protocol for Suzuki Coupling:

-

Substrate: this compound (1.0 equiv.)

-

Coupling Partner: Aryl or Heteroaryl Boronic Acid/Ester (1.1–1.5 equiv.)

-

Catalyst: Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base: Aqueous inorganic base (e.g., K₂CO₃, K₃PO₄) (2.0–3.0 equiv.)

-

Solvent System: A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)

Step-by-Step Methodology:

-

Reaction Setup: To a reaction vial, add the pyridine substrate, the boronic acid, the base, and the palladium catalyst.[13]

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon) for 5-10 minutes.

-

Solvent Addition: Add the degassed solvent system via syringe. A typical concentration is 0.1 to 0.5 M with respect to the substrate.[13]

-

Reaction: Heat the mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.[13]

-

Monitoring: Track the consumption of the starting material using LC-MS or TLC.

-

Work-up & Purification: After cooling, the mixture is diluted with ethyl acetate and washed with water. The organic phase is dried, concentrated, and the residue is purified by chromatography to yield the biaryl product.[13]

Mechanistic Considerations: The catalytic cycle involves three key steps: (1) Oxidative Addition of the C-Br bond to the Pd(0) catalyst, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[13] The pyridine nitrogen can potentially coordinate to the palladium, so careful selection of ligands is important to ensure high yields.[13][15]

Caption: Suzuki coupling for scaffold diversification.

Section 4: Role in Medicinal Chemistry & Drug Design

The structural motifs within this compound are strategically significant in drug design. Each component contributes to the overall physicochemical and pharmacological profile of the final molecule.

-

Pyrrolidine Ring: This saturated heterocycle is a highly sought-after scaffold in drug discovery.[16] Its non-planar, three-dimensional structure allows for better exploration of pharmacophore space compared to flat aromatic rings.[1] This 3D nature can lead to improved binding affinity and selectivity for protein targets.[1][16] Furthermore, the basic nitrogen atom can serve as a hydrogen bond acceptor and can be protonated at physiological pH, which often improves aqueous solubility—a critical parameter for drug delivery.[17][18]

-

Pyridine Core: The pyridine ring is an essential bioisostere for a phenyl ring, but with distinct properties. The nitrogen atom acts as a hydrogen bond acceptor and can significantly alter the molecule's dipole moment and metabolic profile.

-

Methyl Group: The 4-methyl group provides steric bulk and can influence the molecule's conformation. It can also block potential sites of metabolism on the pyridine ring, thereby improving the pharmacokinetic profile (e.g., increasing the half-life) of a drug candidate.

-

Bromo Group: As discussed, this is the key reactive handle. Its position at C5 is electronically activated by the C2-amino group, making it susceptible to oxidative addition in cross-coupling reactions.[3] This allows for the "decoration" of the pyridine scaffold with various substituents to optimize biological activity.

Caption: Functional contributions of molecular components.

Section 5: Analytical Characterization & Quality Control

Ensuring the identity and purity of this compound is critical. A standard panel of analytical techniques should be employed for quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence and connectivity of protons. Expected signals would include distinct aromatic protons on the pyridine ring, a singlet for the methyl group, and multiplets for the pyrrolidine protons.

-

¹³C NMR: Will show the number of unique carbon environments, confirming the carbon skeleton of the molecule.[19]

-

-

Mass Spectrometry (MS):

-

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) will confirm the molecular weight of the compound.[20] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a characteristic signature, showing two peaks (M and M+2) of nearly equal intensity.

-

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the sample by separating the main compound from any residual starting materials, by-products, or other impurities.

Section 6: Safety & Handling

As a halogenated aromatic amine derivative, this compound should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and direct sunlight.[21]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

-

ResearchGate (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available at: [Link]

-

WisdomLib (2025). Pyrrolidine and Piperidine: Significance and symbolism. WisdomLib. Available at: [Link]

-

Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available at: [Link]

-

ResearchGate (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]

-

PubChem (n.d.). 5-bromo-4-methyl-N-piperidin-4-ylpyridin-2-amine. PubChem. Available at: [Link]

-

ResearchGate (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... ResearchGate. Available at: [Link]

-

Loba Chemie (n.d.). PYRIDINE FOR SYNTHESIS. Loba Chemie. Available at: [Link]

-

Wikipedia (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Gomila, A. S., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Available at: [Link]

-

Uddin, M. N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.... MDPI. Available at: [Link]

-

Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

ATSDR (n.d.). 6. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable (n.d.). Buchwald-Hartwig Amination. ACS. Available at: [Link]

-

University of Washington (n.d.). Pyridine Hazard Assessment. University of Washington. Available at: [Link]

-

Stoli Chem (2020). Pyridine Chemisorption analysis service for characterisation of acid sites. Stoli Chem. Available at: [Link]

-

Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie. Available at: [Link]

-

Wang, X., et al. (2021). Design, synthesis, and characterization of pyridine-containing organic crystals.... CrystEngComm. Available at: [Link]

-

RSC Advances (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. Available at: [Link]

-

NCBI (n.d.). Analytical Methods for Determining Pyridine in Biological Materials. National Center for Biotechnology Information. Available at: [Link]

-

NIH (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health. Available at: [Link]

-

PubChem (n.d.). 2-Amino-5-bromo-4-methylpyridine. PubChem. Available at: [Link]

-

Avantor (2011). PYRIDINE MATERIAL SAFETY DATA SHEET. Avantor. Available at: [Link]

-

BOJNSCI (n.d.). This compound. BOJNSCI. Available at: [Link]

-

ResearchGate (n.d.). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

-

NIH (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. National Institutes of Health. Available at: [Link]

-

NIH (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. National Institutes of Health. Available at: [Link]

-

RSC Publishing (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Royal Society of Chemistry. Available at: [Link]

-

ResearchGate (n.d.). Diastereoselective Synthesis of 2-(Pyrrolidin-2-ylidene)-1H-indene-1,3-diones.... ResearchGate. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organicintermediate.com [organicintermediate.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound [bojnsci.com]

- 5. 5-bromo-2-(pyrrolidin-1-yl)pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 6. 5-bromo-4-methyl-N-piperidin-4-ylpyridin-2-amine | C11H16BrN3 | CID 114869469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. research.rug.nl [research.rug.nl]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Pyrrolidine and Piperidine: Significance and symbolism [wisdomlib.org]

- 18. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 19. Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

- 21. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine molecular weight

An In-Depth Technical Guide to 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine

Executive Summary

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in modern medicinal chemistry and drug discovery. With a molecular weight of 241.13 g/mol , this substituted pyridine serves as a versatile chemical building block, particularly in the synthesis of targeted protein degraders and kinase inhibitors.[1][2] This guide details its core molecular profile, outlines established protocols for its synthesis and characterization, discusses its chemical reactivity and applications, and provides essential safety and handling information for laboratory professionals. The content herein is synthesized from established chemical data and peer-reviewed methodologies to provide a reliable resource for researchers and scientists in the field.

Core Molecular Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its application in complex synthetic and biological research. This section details the essential physicochemical and structural characteristics of this compound.

Chemical Identity

-

Systematic Name: this compound

-

Synonyms: 5-Bromo-4-methyl-2-(1-pyrrolidinyl)pyridine[3]

Physicochemical Properties

The compound's properties make it suitable for various organic reactions and render it "drug-like" from a medicinal chemistry perspective. Key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Weight | 241.13 g/mol | ChemScene[3] |

| Purity (Typical) | ≥98% | Vertex AI Search, ChemScene[1][3] |

| Topological Polar Surface Area (TPSA) | 16.13 Ų | ChemScene[3] |

| LogP (Calculated) | 2.75 | ChemScene[3] |

| Hydrogen Bond Acceptors | 2 | ChemScene[3] |

| Hydrogen Bond Donors | 0 | ChemScene[3] |

| Rotatable Bonds | 1 | ChemScene[3] |

Structural Representation

The molecule's structure features a pyridine ring substituted with a bromine atom, a methyl group, and a pyrrolidine ring. This specific arrangement is crucial for its reactivity and application as a scaffold.

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry. The target molecule is typically prepared via nucleophilic aromatic substitution (SNAAr) from a suitable di-halogenated pyridine precursor.

Rationale of Synthetic Strategy

The most logical approach involves the reaction of a 2,5-dihalo-4-methylpyridine with pyrrolidine. The halogen at the 2-position of the pyridine ring is significantly more activated towards nucleophilic attack than the halogen at the 5-position. This regioselectivity is driven by the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer complex intermediate, thereby facilitating substitution at the C2 (alpha) position.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is an illustrative example based on standard procedures for similar transformations.

-

Reaction Setup: To a solution of 2,5-dibromo-4-methylpyridine (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add pyrrolidine (1.2 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq).

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Caption: General workflow for the synthesis and purification of the title compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group protons, and multiplets for the methylene protons of the pyrrolidine ring.

-

¹³C NMR: The spectrum will display ten unique carbon signals corresponding to the molecular formula C₁₀H₁₃BrN₂. The carbon attached to the bromine atom will appear as a key downfield signal.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) techniques would be suitable. A key diagnostic feature is the isotopic pattern of bromine: the presence of two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes) for the molecular ion and any bromine-containing fragments.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups. The analysis is typically performed on a solid sample using the KBr pellet method.[2]

Protocol for FT-IR Analysis:

-

Sample Preparation: Thoroughly grind 1-2 mg of the compound with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.[2]

-

Pellet Formation: Press the resulting powder in a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: Record the spectrum, typically in the 4000–400 cm⁻¹ range, and perform a background correction using a pure KBr pellet.[2]

Expected Characteristic Peaks:

-

~2900-3000 cm⁻¹: C-H stretching (aromatic and aliphatic)

-

~1550-1600 cm⁻¹: C=N and C=C stretching of the pyridine ring

-

~1450 cm⁻¹: C-H bending of methyl and methylene groups

-

~500-600 cm⁻¹: C-Br stretching

Caption: A typical analytical workflow for compound characterization.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound lies in its identity as a "Protein Degrader Building Block".[1] The bromine atom serves as a versatile synthetic handle for constructing more complex molecules through various cross-coupling reactions.

Utility in Cross-Coupling Reactions

The carbon-bromine bond is highly susceptible to metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of substituents at the 5-position of the pyridine ring.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial step in building libraries of related compounds for structure-activity relationship (SAR) studies.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

These reactions are fundamental in medicinal chemistry for rapidly diversifying a core scaffold to optimize biological activity.[4]

Application in Targeted Protein Degradation

Targeted protein degradation is a revolutionary therapeutic modality. It utilizes small molecules called Proteolysis-Targeting Chimeras (PROTACs) to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC is a bifunctional molecule with three components:

-

A ligand that binds to the target protein.

-

A ligand that binds to an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

This compound is a valuable building block for the E3 ligase ligand portion of a PROTAC. The bromopyridine core can be elaborated via cross-coupling reactions to connect to a linker, which is then attached to a target-binding ligand.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

An In-Depth Technical Guide to 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive scientific overview of 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine, a heterocyclic compound of significant interest in contemporary medicinal chemistry. The document delineates its core structural features, physicochemical properties, and characteristic spectroscopic signatures. A detailed examination of its synthesis is presented, focusing on the mechanistic principles of nucleophilic aromatic substitution. The guide further explores the molecule's reactivity and its pivotal role as a versatile building block, particularly in the burgeoning field of targeted protein degradation through Proteolysis Targeting Chimeras (PROTACs). This whitepaper is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Emerging Importance of Substituted Pyridines

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of molecules targeting a vast array of biological targets. The strategic functionalization of the pyridine ring is a key endeavor in drug discovery, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.

This compound (Figure 1) has emerged as a particularly valuable synthetic intermediate. Its structure incorporates several key features: a bromine atom, which serves as a versatile handle for cross-coupling reactions; a 2-pyrrolidinyl substituent, a common motif in bioactive molecules; and a methyl group that can influence binding interactions and metabolic stability. This guide will provide an in-depth analysis of this molecule, from its fundamental properties to its application in cutting-edge therapeutic modalities.

Figure 1: 2D Structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug development.

Core Properties

The key physicochemical properties of this compound are summarized in Table 1. These properties are essential for predicting its behavior in various solvent systems and its potential for oral bioavailability, often guided by Lipinski's Rule of Five.

| Property | Value | Source |

| CAS Number | 1187385-95-0 | [3] |

| Molecular Formula | C₁₀H₁₃BrN₂ | [3] |

| Molecular Weight | 241.13 g/mol | [3] |

| Appearance | Solid | |

| Topological Polar Surface Area (TPSA) | 16.13 Ų | [3] |

| LogP (calculated) | 2.75 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 1 | [3] |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the methylene protons of the pyrrolidine ring. The aromatic region would likely display two singlets or narrow doublets. The pyrrolidine protons would appear as multiplets in the aliphatic region, and the methyl group would be a singlet.

-

¹³C NMR: The carbon NMR spectrum would show ten distinct signals corresponding to each carbon atom in the molecule. The aromatic carbons would resonate in the downfield region (typically 110-160 ppm), while the aliphatic carbons of the pyrrolidine ring and the methyl group would appear in the upfield region.

-

-

Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks would be expected at m/z 240 and 242.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the aromatic and aliphatic groups, C=C and C=N stretching vibrations of the pyridine ring, and C-N stretching vibrations. The C-Br stretching vibration would be observed in the fingerprint region.

Synthesis and Mechanistic Insights

The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution (SₙAr) reaction. This section outlines a probable synthetic route and delves into the underlying reaction mechanism.

Proposed Synthetic Pathway

A highly plausible and efficient synthesis involves the reaction of 2,5-dibromo-4-methylpyridine with pyrrolidine. The greater electrophilicity of the C2 position of the pyridine ring, which is ortho to the ring nitrogen, makes it more susceptible to nucleophilic attack than the C5 position.

Caption: Proposed synthesis of the title compound via SₙAr.

Experimental Protocol

The following is a generalized, self-validating protocol based on established principles of SₙAr reactions on halopyridines.[4]

Materials:

-

2,5-Dibromo-4-methylpyridine

-

Pyrrolidine

-

A suitable base (e.g., potassium carbonate, sodium tert-butoxide)

-

A high-boiling point aprotic polar solvent (e.g., DMSO, DMF, or NMP)

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dibromo-4-methylpyridine (1.0 eq) and the chosen solvent.

-

Add the base (e.g., K₂CO₃, 2.0 eq) to the mixture.

-

Add pyrrolidine (1.2-1.5 eq) dropwise to the stirred suspension.

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined empirically.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

Mechanistic Rationale

The SₙAr reaction proceeds via a two-step addition-elimination mechanism.

Caption: The addition-elimination mechanism of the SₙAr reaction.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electron-deficient C2 carbon of the pyridine ring. This position is activated by the electron-withdrawing effect of the ring nitrogen. This step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring, including onto the electronegative nitrogen atom, which provides significant stabilization.[4]

-

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the bromide ion from the C2 position. This step is typically fast. The choice of a base in the reaction is to neutralize the protonated pyrrolidine that is formed, driving the reaction to completion.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the bromine atom at the C5 position, which serves as a key functional group for further molecular elaboration.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the C5 position is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[2][5] These reactions are workhorses of modern organic synthesis and allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the introduction of aryl or heteroaryl substituents.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the installation of various amino groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing access to alkynyl-substituted pyridines.

-

Heck Coupling: Reaction with alkenes to form C-C double bonds.

The ability to undergo these transformations makes this compound a versatile platform for building molecular complexity.

Application as a Building Block for PROTACs

A significant and timely application of this molecule is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7]

Caption: General structure of a PROTAC molecule.

This compound is an ideal building block for the synthesis of ligands for the Cereblon (CRBN) E3 ligase.[8][9] Ligands for Cereblon, such as thalidomide and its analogs (lenalidomide and pomalidomide), are widely used in PROTAC design.[8][10][11] The core structure of these ligands can be constructed or modified using the substituted pyridine motif. The bromine atom on our title compound allows for its covalent attachment to a linker, which is then connected to a ligand for the protein of interest, thus forming the final PROTAC molecule.

The pyrrolidine and methyl groups can be strategically employed to optimize binding interactions with the Cereblon E3 ligase, potentially leading to PROTACs with enhanced degradation efficiency and selectivity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: Based on data for analogous compounds, it is expected to be harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause skin and eye irritation.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its combination of a reactive bromine handle, a bioactive pyrrolidine moiety, and a substituted pyridine core makes it a valuable building block for the synthesis of complex molecules. The principles of its synthesis are well-understood within the framework of nucleophilic aromatic substitution, and its reactivity in palladium-catalyzed cross-coupling reactions opens up a vast chemical space for exploration. Of particular importance is its application in the rapidly advancing area of targeted protein degradation, where it serves as a key component in the construction of PROTACs targeting the Cereblon E3 ligase. As the quest for novel therapeutics continues, the utility of such versatile and well-characterized building blocks will undoubtedly continue to grow.

References

-

Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry. [Link]

-

5-Bromo-4-methyl-2-pyridinamine Spectra. SpectraBase. [Link]

-

This compound, min 98%, 5 grams. Stratech. [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (NIH). [Link]

-

Nucleophilic aromatic substitution of bisnonaflate 4 with pyrrolidine... ResearchGate. [Link]

- Novel PROTAC compound and application thereof in anti-cancer drugs.

- Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation.

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]

-

Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. National Institutes of Health (NIH). [Link]

-

Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. National Institutes of Health (NIH). [Link]

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. [Link]

- Mdm2-based modulators of proteolysis and associated methods of use.

-

Recent PROTAC Patent Publications and Target Proteins. Marin Biologic Laboratories. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH). [Link]

-

5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

This compound. BOJNSCI. [Link]

-

Exploring 2,5-Dibromo-4-Methylpyridine: A Key Organic Synthesis Intermediate. LinkedIn. [Link]

-

5-Bromo-4,6-dimethyl-2-pyridinamine - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

4-Pyrrolidinopyridine. PubChem. [Link]

-

A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase-based Partial PROTAC Library. National Institutes of Health (NIH). [Link]

-

PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. National Institutes of Health (NIH). [Link]

- Synthesis method of 2,5-dibromopyridine.

-

5-BROMO-4-METHYL-2-PYRIDINYLAMINE. ChemBK. [Link]

-

CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma. ResearchGate. [Link]

-

Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate. [Link]

-

CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma. MDPI. [Link]

-

Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4. National Institutes of Health (NIH). [Link]

-

5-bromo-4-methyl-N-piperidin-4-ylpyridin-2-amine. PubChem. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20170008904A1 - Mdm2-based modulators of proteolysis and associated methods of use - Google Patents [patents.google.com]

- 8. A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase-based Partial PROTAC Library - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

Navigating the Uncharted: A Technical Safety and Handling Guide for 5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

A foundational aspect of safe handling is understanding the basic physical and chemical properties of the substance. While exhaustive experimental data for 5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine is not publicly available, the following information has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 1187385-95-0 | ChemScene[1] |

| Molecular Formula | C₁₀H₁₃BrN₂ | ChemScene[1] |

| Molecular Weight | 241.13 g/mol | ChemScene[1] |

| Purity | ≥98% | ChemScene[1] |

| Appearance | Solid (presumed) | Inferred from related compounds |

| Storage Temperature | 2-8°C, Sealed in dry conditions | ChemScene[1] |

Hazard Identification and GHS Classification (Inferred)

Due to the absence of a specific GHS classification for this compound, a hazard assessment has been conducted based on the known classifications of structurally related compounds. This inferred classification should be treated as a preliminary guide and underscores the need for cautious handling.

Analogous Compound Analysis:

-

5-bromo-2-(pyrrolidin-1-yl)pyridine: This compound is classified as Acutely Toxic (Oral), Category 4 (H302: Harmful if swallowed) and is associated with the GHS07 pictogram (exclamation mark) and a "Warning" signal word.

-

4-(Pyrrolidin-1-yl)pyridine: This related compound exhibits higher toxicity, classified as Acutely Toxic (Oral), Category 3 (H301: Toxic if swallowed) and Skin Corrosion/Irritation, Category 1B (H314: Causes severe skin burns and eye damage). It is associated with GHS05 (corrosion) and GHS06 (skull and crossbones) pictograms and a "Danger" signal word.[2]

Inferred Hazard Profile for this compound:

Based on the data from analogous compounds, it is prudent to handle this compound as a substance with at least the following potential hazards:

-

Acute Oral Toxicity: Likely to be harmful or toxic if swallowed.

-

Skin Corrosion/Irritation: Potential to cause skin irritation or severe burns.

-

Serious Eye Damage/Irritation: Potential to cause serious eye irritation or damage.

-

Respiratory Irritation: May cause respiratory irritation.[3]

A visual representation of the recommended minimum hazard communication is provided below.

Caption: Anticipated GHS pictograms based on related compounds.

Safe Handling and Storage Protocols

Adherence to stringent handling and storage protocols is critical to mitigate the risks associated with this compound.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area.[4]

-

For procedures that may generate dust, a chemical fume hood is required.[5]

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE):

A multi-layered approach to PPE is recommended:

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[6]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before each use.[7]

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a significant risk of exposure, consider additional protective clothing.[7]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is necessary.[8]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

-

The recommended storage temperature is between 2-8°C.[1]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

The logical workflow for handling this compound is illustrated in the following diagram:

Caption: Decision tree for responding to an accidental spill.

Toxicological and Ecological Information

There is currently no specific toxicological or ecological data available for this compound. [8]The absence of data necessitates that this compound be handled as a substance of unknown toxicity and with the potential for environmental harm. All waste containing this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not release into the environment.

Stability and Reactivity

While specific stability and reactivity data are not available, general principles for similar compounds suggest the following:

-

Reactivity: Not expected to be highly reactive under normal conditions.

-

Chemical Stability: Likely stable under recommended storage conditions. [5]* Conditions to Avoid: Avoid dust formation, excess heat, and exposure to incompatible materials. [9]* Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases. [5]* Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides, nitrogen oxides, and hydrogen bromide. [5]

Conclusion

This compound is a valuable compound for chemical research and development. However, the current lack of comprehensive safety data demands a highly cautious and informed approach to its handling. By leveraging the information available for structurally analogous compounds and adhering to the robust safety protocols outlined in this guide, researchers can mitigate potential risks and work with this compound in a safe and responsible manner. Continuous monitoring for the release of a formal SDS and further toxicological studies are strongly encouraged.

References

-

Stratech. (n.d.). This compound, min 98%, 5 grams. Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-4-methyl-N-piperidin-4-ylpyridin-2-amine. Retrieved from [Link]

-

ECHA. (n.d.). Reaction mass of sodium sulphate and trisodium trioxalatoferrate - Registration Dossier. Retrieved from [Link]

-

ChemBK. (2024). 5-BROMO-4-METHYL-2-PYRIDINYLAMINE. Retrieved from [Link]

-

ECHA. (n.d.). Distillates (petroleum), polymd. steam-cracked petroleum distillates, C5-12 fraction - Registration Dossier. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Pyrrolidinylpyridine. Retrieved from [Link]

-

ECHA. (n.d.). 3'-chloropropiophenone - Registration Dossier. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-Pyrrolidinylpyridine - Wikipedia [en.wikipedia.org]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. synquestlabs.com [synquestlabs.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine for Advanced Research and Development

This in-depth technical guide provides a comprehensive overview of 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine, a key building block for researchers and professionals in drug discovery and organic synthesis. This document delves into its commercial availability, physicochemical properties, and potential synthetic routes, offering field-proven insights to facilitate its application in complex molecular design.

Introduction: A Versatile Pyridine Derivative

This compound belongs to the broad class of pyridine-containing heterocyclic compounds, which are integral scaffolds in numerous therapeutic agents.[1] The unique substitution pattern of this molecule, featuring a bromine atom, a methyl group, and a pyrrolidine moiety, offers multiple reaction sites for further chemical modification. The bromine atom at the 5-position is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl or heteroaryl groups.[2] The pyrrolidinyl group at the 2-position can influence the electronic properties and basicity of the pyridine ring, potentially impacting its binding characteristics in biological systems.[3] This strategic combination of functional groups makes it a valuable intermediate for the synthesis of complex molecules, including those investigated as protein kinase inhibitors and other targeted therapeutics.[4]

Commercial Availability and Procurement

This compound is commercially available from several chemical suppliers, catering to research and development needs. The typical purity offered is ≥98%.[5][6] When procuring this compound, it is essential to consider factors such as purity, available quantities, lead times, and shipping regulations, as it may be classified as a hazardous material for transportation.[5]

Below is a summary of representative suppliers for this compound:

| Supplier | Product Number | Purity | CAS Number | Notes |

| ChemScene | CS-0207955 | ≥98% | 1187385-95-0 | Offers custom synthesis and commercial production services.[5] |

| VWR (distributor) | Varies | min 98% | 1187385-95-0 | Labeled as a protein degrader building block.[6] |

| BOJNSCI | B179929-5g | Not specified | 1187385-95-0 | Available in 5g quantities.[7] |

| Pharma Info Source | - | - | 1187385-95-0 | Provides a list of suppliers.[8] |

Note: Availability and product details are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrN₂ | [5][6] |

| Molecular Weight | 241.13 g/mol | [5][6] |

| CAS Number | 1187385-95-0 | [5][6] |

| Appearance | Likely a solid | [9] |

| Purity | ≥98% | [5][6] |

| Topological Polar Surface Area (TPSA) | 16.13 Ų | [5] |

| logP | 2.75272 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Rotatable Bonds | 1 | [5] |

| Storage | Room temperature | [5][6] |

These computational chemistry data suggest that the molecule possesses moderate lipophilicity and a relatively simple structure, which can be advantageous for solubility in organic solvents and for its use in a variety of reaction conditions.

Synthesis Methodology: A Plausible Approach

Proposed Synthetic Workflow

The following diagram illustrates a potential two-step synthesis of the target compound starting from 5-bromo-2-chloro-4-methylpyridine.

Caption: Proposed synthesis of this compound via SNAr.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a well-established method for the amination of halopyridines and is expected to yield the desired product.

Step 1: Reaction Setup

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-chloro-4-methylpyridine (1.0 eq).

-

Add a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The choice of a polar aprotic solvent is critical to facilitate the SNAr reaction.

-

Add pyrrolidine (1.1 - 1.5 eq). A slight excess of the amine is used to drive the reaction to completion.

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq), to scavenge the HCl generated during the reaction.

Step 2: Reaction Execution

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined empirically, but a higher temperature generally accelerates the rate of SNAr reactions on electron-rich pyridines.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Mechanistic Rationale and Experimental Choices

The choice of an SNAr reaction is predicated on the electronic properties of the pyridine ring. The electron-withdrawing nitrogen atom in the pyridine ring activates the 2- and 4-positions towards nucleophilic attack. The presence of a good leaving group, such as a chlorine atom, at the 2-position facilitates the substitution by the nucleophilic pyrrolidine. The methyl group at the 4-position has a mild electron-donating effect, which can slightly deactivate the ring, necessitating the use of elevated temperatures to achieve a reasonable reaction rate.

Applications in Research and Drug Discovery

This compound is a valuable building block in medicinal chemistry and drug discovery. Its primary utility lies in its ability to serve as a scaffold for the synthesis of more complex molecules through modification at the bromine-substituted position.

Suzuki Cross-Coupling Reactions

The C-Br bond at the 5-position is an ideal handle for palladium-catalyzed Suzuki cross-coupling reactions. This allows for the facile introduction of a wide variety of aryl and heteroaryl moieties, which is a common strategy in the development of kinase inhibitors and other targeted therapies.

Caption: General scheme for Suzuki cross-coupling of the title compound.

This synthetic versatility allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in the fields of organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it an attractive starting material for the development of novel and complex molecular architectures. This guide provides a foundational understanding of this compound, empowering researchers to effectively incorporate it into their synthetic strategies.

References

- Shanghai Arbor Chemical Co.,Ltd. Cas No.877399-73-0 1-Piperidinecarboxylic acid, 4-(4-iodo-1H-pyrazol-1-yl)

- ChemScene. This compound.

- Manus Aktteva Biopharma LLP. tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)

- VWR. This compound, min 98%, 5 grams.

- Pharmaffiliates. 877399-73-0| Chemical Name : 1-(4-BOC-piperidyl)-4-iodopyrazole.

- Shijiazhuang Dingmin pharmaceutical Sciences Co.,Ltd.

- PharmaCompass.

- BOJNSCI. This compound.

- ChemicalBook. 5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine | 1809161-69-0.

- Sigma-Aldrich. 5-bromo-2-(pyrrolidin-1-yl)pyridine AldrichCPR.

- Pharma Info Source. Supplier List ( 2 ) for CAS No 1187385-95-0.

- Google Patents.

- MDPI.

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- SynHet. 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine.

- Alchem.Pharmtech. CAS 941294-57-1 | 5-Bromo-2-iodo-4-methylpyridine.

- Sigma-Aldrich. 5-bromo-2-(pyrrolidin-1-yl)pyridine AldrichCPR.

- Benchchem. 5-Bromo-2-(pyrrolidin-2-yl)pyridine.

- BLDpharm. 230618-42-5|2-Bromo-4-(pyrrolidin-1-yl)pyridine.

- NIH. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.

- Wikipedia. 4-Pyrrolidinylpyridine.

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 4-Pyrrolidinylpyridine - Wikipedia [en.wikipedia.org]

- 4. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 5. chemscene.com [chemscene.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound [bojnsci.com]

- 8. pharmainfosource.com [pharmainfosource.com]

- 9. 5-bromo-2-(pyrrolidin-1-yl)pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectral features of this molecule, offers a detailed interpretation of the predicted spectrum, and outlines a robust experimental protocol for data acquisition.

Introduction: The Structural Elucidation of a Substituted Pyridine

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its biological activity and physical properties are intrinsically linked to its molecular structure. ¹H NMR spectroscopy is a cornerstone technique for the unambiguous determination and confirmation of such chemical structures.[1][2] By analyzing the chemical shifts, spin-spin coupling patterns, and integration of the proton signals, we can precisely map the electronic and steric environment of each hydrogen atom within the molecule.

This guide will first deconstruct the anticipated ¹H NMR spectrum of the title compound by examining the influence of its constituent parts: the substituted pyridine ring and the pyrrolidine moiety. Subsequently, a detailed experimental workflow for obtaining a high-quality spectrum is presented, followed by a summary of the expected spectral data.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure of this compound presents a unique set of proton environments. The pyridine ring contains two aromatic protons, while the methyl group and the pyrrolidine ring contribute aliphatic protons. The following is a detailed prediction and justification of the chemical shifts (δ), multiplicities, and coupling constants (J) for each proton signal.

Molecular Structure and Proton Numbering

To facilitate the discussion, the protons in this compound are numbered as follows:

Caption: Molecular structure of this compound with proton numbering.

Aromatic Protons (H3 and H6)

The pyridine ring has two protons, H3 and H6. Their chemical shifts are influenced by the electronic effects of the substituents.

-

H6: This proton is ortho to the nitrogen atom, which is electron-withdrawing, and is expected to be the most downfield of the aromatic protons.

-

H3: This proton is meta to the nitrogen and ortho to the electron-donating pyrrolidinyl group and the methyl group, and meta to the electron-withdrawing bromine atom. The electron-donating amino group at position 2 is known to shield the proton at position 3, shifting it upfield.[3][4]

Based on data for similar substituted pyridines, the predicted chemical shifts are:

-

δ(H6): ~8.0-8.2 ppm. This proton will appear as a singlet due to the absence of adjacent protons. Long-range coupling to the methyl group protons (⁴J) or H3 (⁴J) might cause some broadening of the signal.[5][6]

-

δ(H3): ~6.3-6.5 ppm. This proton will also appear as a singlet for the same reasons as H6.

Methyl Protons (4-CH₃)

The methyl group at the C4 position is attached to an aromatic ring. Its chemical shift will be in the typical range for benzylic or allylic protons.

-

δ(4-CH₃): ~2.2-2.4 ppm. This signal will be a singlet as there are no adjacent protons to couple with. Long-range coupling to H3 and H5 (if it were present) is possible but often not resolved in standard 1D spectra.[7][8]

Pyrrolidine Protons (α-CH₂ and β-CH₂)

The pyrrolidine ring has two sets of chemically non-equivalent methylene protons, designated as α and β relative to the nitrogen atom. Due to the symmetry of the pyrrolidine ring itself, the two α-protons are chemically equivalent, as are the two β-protons.

-

α-CH₂ Protons: These protons are adjacent to the nitrogen atom and are deshielded. They are also influenced by the aromatic pyridine ring.

-

β-CH₂ Protons: These protons are further from the nitrogen and the pyridine ring and will be more shielded than the α-protons.

Experimental Protocol for ¹H NMR Spectrum Acquisition

Obtaining a high-quality ¹H NMR spectrum requires careful sample preparation and appropriate instrument settings.

Workflow for NMR Sample Preparation

Caption: Experimental workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Solvent Selection and Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to the vial.[11] The choice of solvent can slightly influence the chemical shifts. Ensure the sample is completely dissolved; gentle vortexing may be applied.[11]

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the homogeneity of the magnetic field.[9]

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR data for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6 | 8.0 - 8.2 | Singlet (s) | - | 1H |

| H3 | 6.3 - 6.5 | Singlet (s) | - | 1H |

| 4-CH₃ | 2.2 - 2.4 | Singlet (s) | - | 3H |

| α-CH₂ | 3.4 - 3.6 | Triplet (t) | 6-7 | 4H |

| β-CH₂ | 1.9 - 2.1 | Multiplet (m) | 6-7 | 4H |

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit a set of well-resolved signals that are consistent with its molecular structure. The analysis presented in this guide, based on established principles of NMR spectroscopy and data from analogous compounds, provides a robust framework for the interpretation of the experimental spectrum. Adherence to the outlined experimental protocol will ensure the acquisition of high-quality data, facilitating the confident structural verification of this compound. For unambiguous assignment, especially of the pyrrolidine protons, two-dimensional NMR techniques such as COSY and HSQC are recommended.

References

- Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 23(2), 227-235.

- Facile Access to α-Aryl Substituted Pyrrolidines. The Royal Society of Chemistry.

- Takeuchi, Y., & Dennis, N. (1974). Long-range carbon-13-proton coupling constants. I. Cyanopyridines. Journal of the American Chemical Society, 96(11), 3657–3659.

- Barfield, M., & Chakrabarti, B. (1969). Long-range proton spin-spin coupling. Chemical Reviews, 69(6), 757–778.

- H-H and 13C-H coupling constants in pyridazine. (1965). Molecular Physics, 9(2), 145-147.

- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.

-

Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. Retrieved from [Link]

-

LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. In The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

-

University of Western Ontario. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

OpenOChem. (n.d.). Interpreting. In 1H NMR. Retrieved from [Link]

Sources

- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. compoundchem.com [compoundchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 2-Aminopyridine(504-29-0) 1H NMR spectrum [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-Methylpyridin-2-amine(695-34-1) 1H NMR [m.chemicalbook.com]

- 8. 4-Methylpyridine(108-89-4) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. N-Methyl-2-pyrrolidone(872-50-4) 1H NMR spectrum [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

13C NMR of 5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. This compound is a substituted pyridine derivative that serves as a versatile building block in medicinal chemistry.[1] Unambiguous characterization of such molecules is critical, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a primary analytical technique for this purpose. This guide provides a comprehensive technical overview of the ¹³C NMR spectroscopy of this compound, intended for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of chemical shift prediction, present a detailed experimental protocol, and offer an in-depth analysis of the expected spectrum, grounding our interpretations in established principles of substituent effects on aromatic systems.

Introduction: The Role of NMR in Structural Verification

This compound (Molecular Formula: C₁₀H₁₃BrN₂, Molecular Weight: 241.13 g/mol ) belongs to a class of highly functionalized heterocyclic compounds.[2] The pyridine core is a privileged scaffold in pharmacology, and its decoration with various substituents—an electron-donating pyrrolidinyl group, a weakly donating methyl group, and an electronegative bromine atom—creates a unique electronic environment. Each carbon atom within the molecule possesses a distinct chemical signature, or "chemical shift," in the ¹³C NMR spectrum. This guide will deconstruct the expected ¹³C NMR spectrum of the title compound, providing a framework for its empirical analysis and structural confirmation.

Theoretical Principles: Predicting Chemical Shifts in a Substituted Pyridine System

The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment. In the pyridine ring of the title compound, the final chemical shift of each carbon is a composite of the effects from all substituents. The prediction of these shifts can be approached by dissecting the influence of each functional group.

-

The Pyridine Scaffold: The nitrogen atom in the pyridine ring is electron-withdrawing, causing a general downfield shift of the ring carbons compared to benzene, particularly for the α-carbons (C2, C6) and the γ-carbon (C4).

-

2-(Pyrrolidin-1-yl) Group: The nitrogen of the pyrrolidinyl group is a potent electron-donating group (EDG) via resonance, donating its lone pair into the pyridine π-system. This effect strongly shields the ortho (C3) and para (C5) positions, causing a significant upfield shift. The ipso carbon (C2) to which it is attached is typically deshielded.

-

4-Methyl Group: The methyl group is a weak electron-donating group through hyperconjugation and inductive effects. It causes a modest shielding (upfield shift) of the carbons in the ring, most notably the ipso (C4) and ortho (C3, C5) positions.

-

5-Bromo Group: The effect of halogens is twofold. Inductively, bromine is electron-withdrawing, which deshields adjacent carbons. However, bromine also exerts a significant "heavy atom effect," a phenomenon related to spin-orbit coupling that causes a pronounced upfield shift (shielding) for the carbon to which it is directly attached (ipso-carbon, C5).[3]

By additively considering these effects on a base pyridine or 4-methylpyridine system, we can generate a robust prediction for the final spectrum.[4][5]

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

This section outlines a standardized workflow for obtaining a high-resolution ¹³C NMR spectrum of this compound. Adherence to a rigorous protocol ensures data reproducibility and reliability.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its excellent solubilizing power for many organic molecules and its relatively clean spectral window. For compounds with limited solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common alternative.

-

Concentration: Dissolve 15-25 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing or gentle warming may be employed if necessary.

NMR Instrument Configuration

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended for achieving adequate signal dispersion.

-

Probe Tuning: Tune and match the NMR probe to the ¹³C frequency (approximately 100 MHz on a 400 MHz instrument).

-

Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

Acquisition Parameters

-

Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 or zgdc on Bruker systems) is typically used.

-

Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

-

Spectral Width: 0 to 220 ppm, sufficient to cover the expected range of all carbon signals.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds. Quaternary carbons and carbons bonded to heavy atoms like bromine may have longer relaxation times; a longer delay may be needed for accurate quantification if required.

-

Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes and apply a baseline correction algorithm.

-

Referencing: Reference the spectrum by setting the solvent residual peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

Spectral Analysis and Interpretation

The core of this guide is the detailed assignment of each carbon signal in the predicted ¹³C NMR spectrum. The analysis integrates the theoretical principles discussed earlier with reference data from similar structures.

// Define node positions N1 [label="N", pos="0,0!"]; C2 [label="C2", pos="1.2,0.7!"]; C3 [label="C3", pos="1.2,2.1!"]; C4 [label="C4", pos="0,2.8!"]; C5 [label="C5", pos="-1.2,2.1!"]; C6 [label="C6", pos="-1.2,0.7!"]; Br [label="Br", pos="-2.4,2.8!"]; Me [label="C10 (CH₃)", pos="0,4.2!"]; N_pyr [label="N", pos="2.4,0!"]; C7_a [label="C7", pos="3.6,0.7!"]; C8_a [label="C8", pos="3.6,2.1!"]; C8_b [label="C8", pos="2.4,2.8!"]; C7_b [label="C7", pos="1.2,2.8!", style=invis]; // Invisible node for cleaner pyrrolidine ring

// Draw the pyridine ring N1 -- C2 -- C3 -- C4 -- C5 -- C6 -- N1;

// Draw substituents C4 -- Me; C5 -- Br; C2 -- N_pyr;

// Draw the pyrrolidine ring N_pyr -- C7_a; C7_a -- C8_a; C8_a -- C8_b [style=invis]; // Use invisible edge to guide the spline N_pyr -- C8_b [pos="e,2.4,2.8 s,2.4,0", style=invis]; edge [style=solid]; N_pyr -- C7_a -- C8_a; C8_a .. C8_b [style=invis]; C8_b .. C7_b [style=invis]; C7_b .. N_pyr [style=invis];